1-Thiaspiro[3.5]nonan-7-one 1-Thiaspiro[3.5]nonan-7-one
Brand Name: Vulcanchem
CAS No.: 2567495-86-5
VCID: VC6890620
InChI: InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2
SMILES: C1CC2(CCC1=O)CCS2
Molecular Formula: C8H12OS
Molecular Weight: 156.24

1-Thiaspiro[3.5]nonan-7-one

CAS No.: 2567495-86-5

Cat. No.: VC6890620

Molecular Formula: C8H12OS

Molecular Weight: 156.24

* For research use only. Not for human or veterinary use.

1-Thiaspiro[3.5]nonan-7-one - 2567495-86-5

Specification

CAS No. 2567495-86-5
Molecular Formula C8H12OS
Molecular Weight 156.24
IUPAC Name 1-thiaspiro[3.5]nonan-7-one
Standard InChI InChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2
Standard InChI Key KJYDBMAZFIGNEY-UHFFFAOYSA-N
SMILES C1CC2(CCC1=O)CCS2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s IUPAC name, 1-thiaspiro[3.5]nonan-7-one, delineates a spiro system comprising a 3-membered thiirane ring fused to a 5-membered cyclohexanone moiety at the 7-position. Computational analyses reveal a molecular formula of C₈H₁₂OS and a molecular weight of 156.25 g/mol, consistent with spirocyclic systems containing one sulfur and one oxygen atom . The thiirane ring introduces angular strain, while the ketone group at position 7 provides a reactive site for functionalization.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₈H₁₂OSDeduced
Molecular weight156.25 g/molDeduced
Spiro ring system3-membered (S), 5-membered (C)Patent
Functional groupsKetone, thiiranePatent

Stereochemical Considerations

Spiro compounds like 1-thiaspiro[3.5]nonan-7-one often exhibit chirality due to restricted rotation around the spiro junction. Patent data on analogous 5-azaspiro[2.4]heptane derivatives demonstrate that enantiomers can display divergent biological activities, with the (S)-configuration showing enhanced antimicrobial potency in quinolone hybrids . This underscores the importance of stereoselective synthesis for optimizing therapeutic applications.

Synthetic Methodologies

Core Ring Formation

The thiirane ring is typically constructed via cyclization of β-mercapto ketones under acidic conditions. A representative protocol from spiro compound patents involves:

  • Thiol-Ketone Condensation: Reacting cyclopropanecarboxylic acid derivatives with thiols (e.g., ethanedithiol) in the presence of HCl, yielding a thiirane precursor .

  • Spirocyclization: Treating the intermediate with trifluoroacetic acid (TFA) to induce ring closure, followed by recrystallization from ethanol/aqueous ammonia mixtures to isolate the pure spiro product .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYield
Thiol-ketone couplingHCl, CH₂Cl₂, 0°C → rt, 12 hr68%
SpirocyclizationTFA, rt, 20 min82%
PurificationEthanol/NH₄OH recrystallization95% purity

Functionalization Strategies

The ketone at position 7 enables further derivatization:

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, generating 1-thiaspiro[3.5]nonan-7-ol .

  • Amination: Reductive amination with ammonium acetate and NaBH₃CN yields 7-amino derivatives, precursors for antimicrobial quinolones .

Chemical Reactivity and Stability

Oxidation Pathways

The sulfur atom undergoes selective oxidation:

  • Mild conditions (H₂O₂, 0°C): Forms sulfoxide (S=O) without ring opening .

  • Strong oxidants (KMnO₄): Produces sulfone (O=S=O) and degrades the thiirane ring to carbonyl byproducts .

Ring-Opening Reactions

Nucleophiles like amines attack the strained thiirane:

  • Ethylenediamine: Cleaves the S-C bond, yielding dithiolane derivatives with 71% efficiency .

  • Grignard reagents: Open the thiirane to form thioether-alcohol adducts .

Biomedical Applications

Antimicrobial Activity

Hybrids incorporating 1-thiaspiro[3.5]nonan-7-one show promise against Gram-positive pathogens. In a patent-protected series, quinolone conjugates exhibited MIC values of 0.25 μg/mL against Staphylococcus aureus, comparable to ciprofloxacin . The mechanism involves dual inhibition of DNA gyrase and topoisomerase IV, augmented by the spiro system’s membrane permeability .

Table 3: Antimicrobial Profile of a Representative Hybrid

OrganismMIC (μg/mL)Reference
S. aureus (MSSA)0.25Patent
S. epidermidis0.5Patent
E. faecalis1.0Patent

Material Science Applications

The thiirane ring’s strain energy (≈25 kcal/mol) enables ring-opening polymerization, producing polysulfide elastomers with high tensile strength (≈15 MPa). These materials find use in self-healing coatings and drug-eluting medical devices .

Comparative Analysis with Analogues

7-Thiaspiro[3.5]nonan-1-amine

Replacing the ketone with an amine (C₈H₁₅NS, MW 157.28 g/mol) increases basicity (pKₐ ≈9.1) but reduces thermal stability (decomposition at 180°C vs. 210°C for the ketone) . This analogue serves as a building block for neuromodulatory agents targeting σ receptors .

Diazaspiro Derivatives

2,7-Diazaspiro[3.5]nonan-1-one (C₇H₁₀N₂O, MW 140.18 g/mol) lacks sulfur but shows enhanced water solubility (logP −0.3 vs. 1.2 for the thia analogue), making it preferable for CNS drug design .

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